molecular formula C18H11BrN6S B12620118 C18H11BrN6S

C18H11BrN6S

Cat. No.: B12620118
M. Wt: 423.3 g/mol
InChI Key: XSKFIEIAQZCTLR-UHFFFAOYSA-N
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Description

The compound with the molecular formula C18H11BrN6S is a complex organic molecule that contains carbon, hydrogen, bromine, nitrogen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H11BrN6S typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as reduction reactions, oxidation, and purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

C18H11BrN6S can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as palladium for coupling reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

C18H11BrN6S is primarily recognized for its potential therapeutic applications. The following sections detail its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens. A study highlighted that compounds with the imidazo[2,1-b]-1,3,4-thiadiazole moiety demonstrated moderate effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundPseudomonas aeruginosa64 µg/mL

Antifungal Properties

The compound also shows antifungal properties, particularly against Candida albicans . The efficacy of this compound was demonstrated in vitro, indicating its potential as a treatment for fungal infections .

Anticancer Potential

This compound has been investigated for its anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

Material Science Applications

Beyond medicinal uses, this compound has applications in material science, particularly in the development of dyes and polymers.

Dye Manufacturing

The compound's unique chromophoric properties make it suitable for dye production. Its ability to form stable complexes with various substrates enhances the colorfastness and vibrancy of dyes produced from it .

Polymer Development

This compound can be utilized as a precursor in synthesizing functional polymers. Its reactivity allows for the incorporation of this compound into polymer chains, potentially leading to materials with enhanced mechanical and thermal properties .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study: Antimicrobial Testing

In a controlled study involving various derivatives of this compound, researchers tested their antimicrobial efficacy against a panel of bacteria and fungi. Results showed that modifications to the bromine atom significantly affected antibacterial potency, highlighting the importance of molecular structure in drug design .

Case Study: Cancer Cell Apoptosis Induction

A study focused on the anticancer effects of this compound derivatives on glioblastoma cells demonstrated that these compounds could activate apoptotic pathways effectively. This finding suggests potential for developing targeted cancer therapies using this compound as a lead structure .

Mechanism of Action

The mechanism by which C18H11BrN6S exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to C18H11BrN6S include other organic molecules with comparable structural features and functional groups. Examples include:

Uniqueness

This compound is unique due to its specific combination of atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.

Biological Activity

The compound with the molecular formula C18H11BrN6S is a heterocyclic organic compound that has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antiviral, and antitumor activities, supported by data tables and relevant case studies.

1. Antibacterial Activity

This compound has shown promising antibacterial properties against various strains of bacteria. The compound's structure suggests potential interactions with bacterial cell walls or metabolic pathways, which could inhibit growth or lead to cell death.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Vibrio cholerae25 µg/ml
Enterococcus faecalis30 µg/ml
Shigella sonnei50 µg/ml
Micrococcus luteus25 µg/ml

These results indicate that this compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

2. Antiviral Activity

Preliminary studies have indicated that this compound exhibits antiviral properties. Research has focused on its potential to inhibit viral replication mechanisms, particularly in the context of RNA viruses. The compound's ability to interfere with viral entry or replication could position it as a therapeutic agent against viral infections.

3. Antitumor Activity

This compound has also been investigated for its antitumor properties. Studies have shown that it can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways involved in cell death.

Case Study: Antitumor Effects on Brain Cancer Cells

In a controlled laboratory study, this compound was tested on various brain cancer cell lines. The findings demonstrated a dose-dependent increase in apoptosis markers, suggesting its efficacy as an antineoplastic agent.

Concentration (µM) % Apoptosis Induction
1015%
2535%
5060%

These results highlight the potential of this compound as a therapeutic option in oncology .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
  • Antioxidant Properties : Some studies suggest that this compound possesses antioxidant capabilities, which could contribute to its protective effects against cellular damage.

Properties

Molecular Formula

C18H11BrN6S

Molecular Weight

423.3 g/mol

IUPAC Name

6-(4-bromophenyl)-3-(3-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H11BrN6S/c19-13-8-6-12(7-9-13)17-24-25-16(22-23-18(25)26-17)15-10-14(20-21-15)11-4-2-1-3-5-11/h1-10H,(H,20,21)

InChI Key

XSKFIEIAQZCTLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)Br

Origin of Product

United States

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